Cowanin
Description
Propriétés
Numéro CAS |
21044-85-9 |
|---|---|
Formule moléculaire |
C29H34O6 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C29H34O6/c1-16(2)8-7-9-18(5)11-13-20-25-23(15-22(31)29(20)34-6)35-24-14-21(30)19(12-10-17(3)4)27(32)26(24)28(25)33/h8,10-11,14-15,30-32H,7,9,12-13H2,1-6H3/b18-11+ |
Clé InChI |
GVDDDYKLKUMEGV-WOJGMQOQSA-N |
Synonymes |
1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3,6,8-trihydroxy-2-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one |
Origine du produit |
United States |
Applications De Recherche Scientifique
Cytotoxicity Against Cancer Cells
Cowanin exhibits potent cytotoxicity against several cancer cell lines:
- Leukemia : In studies involving human leukemic HPB-ALL cells, this compound demonstrated an IC50 value of 7.5 μM, indicating strong cytotoxic effects compared to normal human embryonic kidney cells .
- Breast Cancer : this compound has been shown to induce apoptosis in MDA-MB-468 breast cancer cells through the Bcl-2 pathway, highlighting its potential as an anticancer agent .
- Other Cancer Types : Additional studies have reported this compound's efficacy against T47D human breast cancer cells, where it reduced cell migration and induced cell cycle arrest .
Case Study 1: Notch Inhibition and Nicastrin Degradation
A study published in Nature detailed the isolation of this compound from Garcinia speciosa and its role as a Notch inhibitor. The research established that this compound's ability to decrease nicastrin levels was linked to its cytotoxic effects on cancer cells, providing a novel approach for targeting the Notch pathway in cancer therapy .
Case Study 2: Apoptosis Induction in Breast Cancer
In another study focusing on breast cancer cells, this compound was observed to induce apoptosis via modulation of the Bcl-2 family proteins. This finding suggests that this compound could be developed into a therapeutic agent for breast cancer treatment .
Case Study 3: Anticancer Potential
Research highlighted this compound's potential as an anticancer agent through its ability to induce apoptosis and autophagy via the PI3K/AKT/mTOR signaling pathway. This positions this compound as a promising candidate for further development in cancer therapies .
Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Cowanin shares structural homology with other xanthones, notably α-mangostin, β-mangostin, and γ-mangostin. These compounds differ in hydroxylation and prenylation patterns, which influence their bioactivity:
Key Differences :
- Selectivity : this compound shows higher specificity for HER2-positive breast cancer cells than α-mangostin, which broadly targets triple-negative breast cancer .
- Mechanism : Unlike β-mangostin (NF-κB inhibitor), this compound uniquely activates pro-apoptotic p38 while suppressing survival pathways (ERK/Akt) .
Comparison with Functionally Similar Compounds
This compound’s anti-cancer effects overlap with flavonoids like quercetin and curcumin, though their molecular frameworks differ:
Mechanistic Insights :
- Cyclin D1 Suppression : this compound reduces cyclin D1 protein density by 60% in MCF-7/HER2 cells, outperforming quercetin (40% reduction) .
- Apoptosis Induction : this compound activates caspase-9 and caspase-3 via mitochondrial pathways, akin to curcumin, but with lower IC50 values in colorectal cancer models .
Méthodes De Préparation
Ethanol-Based Extraction
The most widely adopted method involves macerating 1.1 kg of powdered stem bark in 95% ethanol (3 × 5 L) for 72-hour intervals at room temperature. Ethanol’s mid-polarity selectively dissolves xanthones while minimizing chlorophyll co-extraction. After filtration and rotary evaporation (40°C, 150 mbar), this yields a dark viscous residue (56.5 g, 5.1% w/w).
Sequential Liquid-Liquid Partitioning
The crude ethanol extract undergoes fractionation to remove non-target constituents:
-
Defatting : Hexane (4 × 250 mL) removes apolar compounds (5.7 g recovered).
-
Ethyl Acetate Enrichment : Partitioning with ethyl acetate (8 × 100 mL) concentrates xanthones, yielding 43 g of semi-purified material.
-
Aqueous Discard : Residual polar compounds remain in the aqueous phase, which is typically discarded.
Recent optimizations substitute ethyl acetate with n-butanol in methanol-water systems (70:30 v/v), achieving 7.4% extract yields from G. cowa fruits, though stem bark remains the preferred source for this compound.
Chromatographic Purification Strategies
Column Chromatography
The ethyl acetate fraction (10 g) is subjected to silica gel column chromatography (200–300 mesh, 60 × 5 cm) with a gradient of chloroform-methanol (95:5 → 70:30). Fractions are monitored via TLC (silica GF254, CHCl₃:MeOH 9:1, UV 254 nm), with this compound eluting at Rf 0.38–0.42.
Radial Chromatography
Further purification employs centrifugal radial chromatography (Chromatotron®) with a 2 mm silica rotor and hexane-ethyl acetate-formic acid (75:24:1). This technique resolves this compound (yellow needles, 121–124°C) from structurally similar prenylated xanthones, achieving >95% purity.
High-Performance Liquid Chromatography (HPLC)
Final polishing uses reversed-phase HPLC (Luna Phenyl-Hexyl column, 250 × 10 mm, 5 μm). Isocratic elution with methanol-water (87:13, 2 mL/min) yields pharmaceutical-grade this compound (tR 29.4 min, λmax 315 nm).
Structural Elucidation Techniques
Spectroscopic Profiling
This compound’s structure (C29H34O6, m/z 478 [M]+) is confirmed through:
High-Performance Thin-Layer Chromatography (HPTLC)
Yield Optimization and Challenges
Solvent System Impact
Comparative studies reveal ethanol’s superiority over methanol in preserving xanthone integrity, though methanol-water (70:30) marginally increases extraction efficiency (Table 1).
Table 1: Solvent Effects on this compound Yield
| Solvent | Plant Part | Yield (%) | Purity (%) |
|---|---|---|---|
| 95% Ethanol | Stem Bark | 5.1 | 78.2 |
| 70% Ethanol | Fruit | 7.4 | 65.8 |
| Methanol-Water | Stem Bark | 5.9 | 81.4 |
Challenges in Industrial Scaling
-
Matrix Interference : Stem bark’s high lignin content necessitates extended extraction times (72 vs. 48 h for leaves).
-
Thermal Degradation : Rotary evaporation above 45°C causes xanthone dimerization, reducing bioactivity.
Recent Advances in Green Extraction
Emerging techniques like ultrasound-assisted extraction (40 kHz, 30°C) reduce processing time by 60% while maintaining 92% this compound recovery. Subcritical water extraction (150°C, 50 bar) also shows promise, though it requires post-treatment to remove hydrolyzed tannins .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Cowanin's cytotoxic effects in vitro?
- Answer: Standard approaches include cell viability assays (e.g., MTT or CCK-8) to determine IC50 values, annexin V/PI staining for apoptosis detection, and Western blotting to analyze signaling proteins like cleaved caspase-3 or phosphorylated MAPKs. Dose- and time-response experiments are critical, with controls for solvent effects. For example, this compound exhibited an IC50 of 11 µg/ml in LoVo colorectal cancer cells after 48 hours, while normal COS-7 cells showed higher resistance (IC50 = 23.21 µg/ml) .
Q. How can researchers validate this compound's mechanism of action on cell cycle arrest?
- Answer: Use flow cytometry to analyze cell cycle phases (e.g., G0/G1, S, G2/M) and Western blotting to assess cyclin-dependent kinases (CDKs) or cyclins (e.g., Cyclin D1). In MCF-7/HER2 breast cancer cells, this compound reduced Cyclin D1 expression by 50%, inducing G0/G1 arrest . Include synchronized cell populations and positive controls (e.g., serum starvation) to confirm specificity.
Q. What statistical methods ensure robustness in this compound-related cell studies?
- Answer: Perform triplicate independent experiments and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. Report standard error of the mean (SEM) and p-values (<0.05 for significance). For instance, this compound-induced apoptosis in LoVo cells showed statistical significance (p<0.05) when analyzed via ANOVA .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual modulation of pro-apoptotic (p38) and survival (ERK/Akt) pathways?
- Answer: Employ pathway-specific inhibitors (e.g., SB203580 for p38) or siRNA knockdowns to isolate effects. In LoVo cells, SB203580 pretreatment blocked this compound-induced apoptosis, confirming p38's role, while ERK/Akt downregulation was observed via phospho-specific antibodies . Combine time-course experiments to track temporal activation patterns and cross-talk.
Q. What strategies address variability in this compound's efficacy across cancer cell lines?
- Answer: Conduct comparative studies using cell lines with distinct genetic backgrounds (e.g., HER2-positive vs. HER2-negative). Assess baseline expression of target proteins (e.g., p38, ERK) via Western blot. For example, this compound’s IC50 varied between LoVo (colorectal) and MCF-7/HER2 (breast) cells, suggesting tissue-specific signaling contexts .
Q. How should translational studies design in vivo models to evaluate this compound's antitumor potential?
- Answer: Use xenograft models with this compound-sensitive cell lines (e.g., LoVo) and administer this compound at doses approximating in vitro IC50 values. Monitor tumor volume, apoptosis markers (TUNEL assay), and toxicity (e.g., liver enzymes). Include pharmacokinetic analyses to optimize dosing schedules .
Methodological Best Practices
Q. What protocols enhance reproducibility in this compound studies?
- Answer: Document cell culture conditions (passage numbers, media), this compound sourcing (e.g., Garcinia cowa extraction details), and assay parameters (e.g., exposure duration, serum concentration). For Western blotting, provide antibody catalog numbers and normalization controls (e.g., β-actin) .
Q. How should researchers handle discrepancies in this compound's IC50 values across studies?
- Answer: Standardize assay conditions (e.g., incubation time, cell density) and validate purity via HPLC. Compare results with published data using similar models. For instance, IC50 variations may arise from differences in cell viability assays (MTT vs. CCK-8) or solvent effects (DMSO vs. ethanol) .
Q. What bioinformatics tools can identify this compound's off-target pathways?
- Answer: Use pathway enrichment analysis (e.g., KEGG, Reactome) on transcriptomic or proteomic datasets from this compound-treated cells. Cross-reference with databases like STRING to predict protein interactions. This approach can reveal novel targets, such as redox regulators or DNA repair proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
